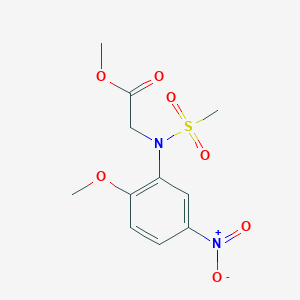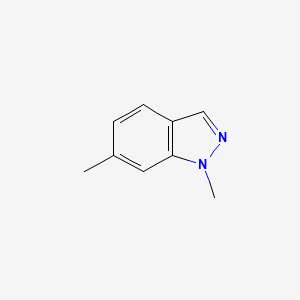![molecular formula C12H19N3O2 B2678053 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1006483-78-8](/img/structure/B2678053.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with acetylenic ketones to produce multi-substituted pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoles can also vary widely. For example, some pyrazoles are solids at room temperature .Scientific Research Applications
Heterocyclic Amino Acids Synthesis : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, closely related to the compound , have been synthesized as novel heterocyclic amino acids. These compounds, in their N-Boc protected ester form, are valuable as achiral and chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).
Cancer Treatment Applications : A compound structurally similar to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid has been identified as an Aurora kinase inhibitor. These inhibitors play a significant role in cancer treatment due to their ability to regulate cell division (ロバート ヘンリー,ジェームズ, 2006).
Molecular Structure Analysis : Studies on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a derivative, focus on its molecular structure and confirm its structure using various spectroscopic methods (Richter et al., 2009).
Antagonist for the CB1 Cannabinoid Receptor : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been identified as a potent antagonist for the CB1 cannabinoid receptor, which has implications in neuroscience and pharmacology (Shim et al., 2002).
Electrochemical Behavior Studies : Novel Mannich bases bearing pyrazolone moiety have been synthesized for electrochemical studies. These compounds, which include derivatives of piperidine, are crucial in understanding electrochemical behaviors in various chemical contexts (Naik et al., 2013).
X-Ray Crystallography and DFT Calculations : Research has been conducted on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies, involving X-ray crystallography and DFT calculations, are significant in understanding the molecular structure and properties of such compounds (Shawish et al., 2021).
Antibacterial and Enzyme Inhibitory Activities : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds also exhibit inhibitory activities against MurB enzyme, highlighting their potential in antimicrobial research (Mekky & Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on pyrazoles are likely to involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(6-13-14(9)2)8-15-5-3-4-10(7-15)12(16)17/h6,10H,3-5,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPQZAMTVPDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)







![[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2677982.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2677986.png)

![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)


